Metil gamma-linoleato

Descripción general

Descripción

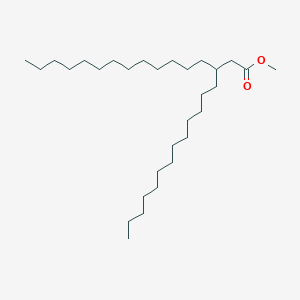

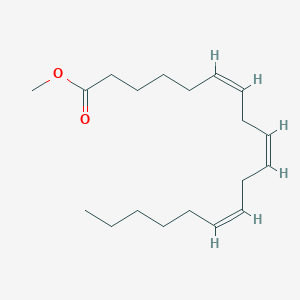

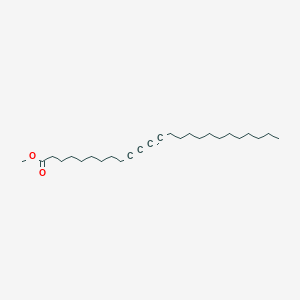

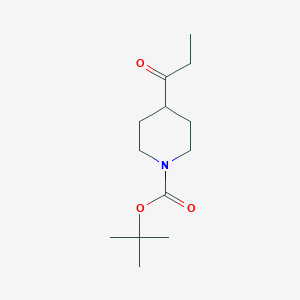

Methyl gamma-linolenate, also known as methyl (Z,Z,Z)-6,9,12-octadecatrienoate, is a fatty acid methyl ester derived from gamma-linolenic acid. It is an omega-6 polyunsaturated fatty acid with significant biological and industrial importance. This compound is commonly found in plant seeds, such as borage and evening primrose, and is known for its potential health benefits and applications in various fields .

Aplicaciones Científicas De Investigación

Methyl gamma-linolenate has a wide range of applications in scientific research:

Chemistry: It is used as a standard in chromatographic analysis and as a precursor for the synthesis of other compounds.

Biology: The compound is studied for its role in cell membrane structure and function.

Medicine: Methyl gamma-linolenate has shown potential as an anticancer agent, particularly in inducing apoptosis in lung carcinoma cells. It is also investigated for its anti-inflammatory and immunomodulatory properties.

Industry: The compound is used in the formulation of dietary supplements and functional foods due to its health benefits

Mecanismo De Acción

Target of Action

Methyl gamma-linolenate primarily targets cells in the human body, particularly cancer cells . It has been found to have an apoptosis-inducing effect against human lung carcinoma A-549 cell lines .

Mode of Action

Methyl gamma-linolenate interacts with its targets by inducing apoptosis, a process of programmed cell death . This interaction results in the death of cancer cells, thereby inhibiting the proliferation of neoplasms .

Biochemical Pathways

Methyl gamma-linolenate is involved in the biosynthesis and conversion of fatty acids . It plays a crucial role in the regulation of lipid profiles in cells, impacting cellular functions . The compound is also involved in the enzymatic pathways of desaturase and elongase enzymes .

Result of Action

The primary result of Methyl gamma-linolenate’s action is the induction of apoptosis in targeted cells . This leads to the death of these cells, particularly in the case of cancer cells . It also has an antibacterial effect , making it a potential agent against bacterial infections.

Análisis Bioquímico

Biochemical Properties

In biochemical research, Methyl gamma-linolenate is particularly valued for its role in investigating the enzymatic pathways involved in the biosynthesis and conversion of fatty acids . This includes studies on desaturase and elongase enzymes, which are crucial for understanding the regulation of lipid profiles in cells and the impact of these interactions .

Cellular Effects

Methyl gamma-linolenate has been found to have significant effects on various types of cells. For instance, it has been shown to have an apoptosis-inducing effect against human lung carcinoma A-549 cell lines . This suggests that Methyl gamma-linolenate can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Methyl gamma-linolenate exerts its effects through various mechanisms. For instance, it has been shown to inhibit ADP-induced blood platelet aggregation and induce apoptosis . These effects are likely due to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl gamma-linolenate can be synthesized through the esterification of gamma-linolenic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is then purified through distillation or chromatography .

Industrial Production Methods: In industrial settings, methyl gamma-linolenate is often produced from natural sources like Spirulina platensis using flash chromatography. This method involves the extraction of gamma-linolenic acid from the microalgae, followed by its conversion to the methyl ester form. The isolated product is characterized using techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry .

Análisis De Reacciones Químicas

Types of Reactions: Methyl gamma-linolenate undergoes various chemical reactions, including:

Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of hydroperoxides and other oxidation products.

Reduction: Reduction reactions can convert the double bonds in the compound to single bonds, resulting in saturated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

Substitution: Nucleophiles such as alcohols or amines can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Hydroperoxides and other oxidized derivatives.

Reduction: Saturated fatty acid methyl esters.

Substitution: Various ester derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

- Methyl alpha-linolenate

- Methyl linoleate

- Methyl oleate

Propiedades

IUPAC Name |

methyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11,13-14H,3-6,9,12,15-18H2,1-2H3/b8-7-,11-10-,14-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRWATCOFCPIBM-JPFHKJGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901344802 | |

| Record name | gamma.-Linolenic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901344802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16326-32-2 | |

| Record name | Methyl gamma-linolenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016326322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma.-Linolenic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901344802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B153436.png)

![tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B153437.png)